Anatibant dimesylate

Catalog No.
S15800867
CAS No.
1332585-65-5
M.F
C36H44Cl2N6O11S3
M. Wt
903.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anatibant dimesylate

CAS Number

1332585-65-5

Product Name

Anatibant dimesylate

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide;methanesulfonic acid

Molecular Formula

C36H44Cl2N6O11S3

Molecular Weight

903.9 g/mol

InChI

InChI=1S/C34H36Cl2N6O5S.2CH4O3S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38;2*1-5(2,3)4/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44);2*1H3,(H,2,3,4)/t27-;;/m0../s1

InChI Key

YTTYYRCGZDOABP-LPCSYZHESA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C.CS(=O)(=O)O.CS(=O)(=O)O

Anatibant dimesylate is a selective and potent small-molecule antagonist of the bradykinin B2 receptor, primarily investigated for its therapeutic potential in treating traumatic brain injury. Its chemical formula is C34H36Cl2N6O5SC_{34}H_{36}Cl_{2}N_{6}O_{5}S and it has a molecular weight of approximately 711.66 g/mol. The compound is designed to cross the blood-brain barrier, where it exerts neuroprotective effects by reducing brain edema and mitigating brain damage following injury. The underlying mechanisms of action are still being elucidated, but they are thought to involve the reduction of vascular permeability and subsequent edema in post-traumatic scenarios .

Anatibant dimesylate is synthesized through complex organic reactions that involve multiple steps to construct its intricate structure. While specific reaction pathways for its synthesis are not extensively detailed in available literature, it generally involves the formation of various chemical bonds typical of peptide synthesis techniques, including amide bond formation and the introduction of functional groups that confer selectivity for the bradykinin B2 receptor .

Anatibant exhibits significant biological activity as a bradykinin B2 receptor antagonist. This receptor plays a crucial role in mediating inflammatory responses and pain pathways. By inhibiting this receptor, Anatibant has been shown to reduce brain edema formation and improve neurological function in experimental models of traumatic brain injury. Its ability to penetrate the blood-brain barrier enhances its effectiveness in central nervous system applications .

The synthesis of Anatibant involves several key steps:

  • Formation of the Core Structure: Initial reactions typically involve constructing the bicyclic core that is characteristic of many bradykinin antagonists.
  • Functional Group Modifications: Subsequent steps include the introduction of various functional groups such as amides and sulfonamides that enhance receptor binding.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing.

The exact synthetic route can vary based on specific methodologies employed in pharmaceutical development but generally adheres to principles of organic synthesis focusing on efficiency and yield .

Anatibant is primarily explored for its potential applications in:

  • Traumatic Brain Injury Treatment: Its ability to reduce brain edema and improve neurological outcomes makes it a candidate for treating conditions resulting from traumatic brain injuries.
  • Pain Management: Given its mechanism as a bradykinin B2 receptor antagonist, it may also have applications in managing pain associated with inflammatory conditions .

Research on Anatibant's interactions has focused on its binding affinity to the bradykinin B2 receptor, demonstrating a very low dissociation constant (Kd) of approximately 0.398 nM, indicating strong binding affinity. This high potency suggests that Anatibant could effectively inhibit receptor-mediated signaling pathways involved in inflammation and pain . Further studies are needed to explore potential drug-drug interactions and how Anatibant may affect other pharmacological agents.

Several compounds share structural or functional similarities with Anatibant, particularly those targeting the bradykinin receptors or involved in neuroprotection:

Compound NameTypeMechanism of ActionUnique Features
IcatibantPeptide AntagonistBradykinin B2 receptor antagonistApproved for clinical use in angioedema
FirazyrPeptide AntagonistBradykinin B2 receptor antagonistUsed for hereditary angioedema
TofacitinibJanus kinase inhibitorModulates immune responseDifferent mechanism but similar therapeutic area
CapsaicinNatural productTRPV1 agonist, affects pain pathwaysNon-selective, broader action

Anatibant's uniqueness lies in its non-peptide structure, which allows for better oral bioavailability and potentially fewer side effects compared to peptide-based antagonists like Icatibant and Firazyr. Its design specifically targets central nervous system applications, differentiating it from other compounds primarily used peripherally .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

902.1607251 g/mol

Monoisotopic Mass

902.1607251 g/mol

Heavy Atom Count

58

UNII

16I7ZY06ZY

Dates

Modify: 2024-08-15

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